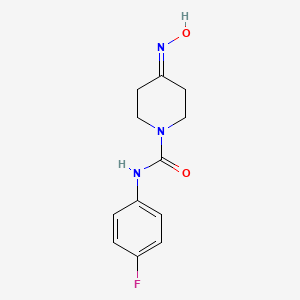

N-(4-fluorophenyl)-4-(hydroxyimino)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-4-hydroxyiminopiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3O2/c13-9-1-3-10(4-2-9)14-12(17)16-7-5-11(15-18)6-8-16/h1-4,18H,5-8H2,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEFIDWRIWNLAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=NO)C(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-(hydroxyimino)piperidine-1-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Hydroxyimino Group: The hydroxyimino group can be introduced via an oximation reaction, where a suitable ketone or aldehyde is reacted with hydroxylamine.

Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic substitution reaction, where a fluorinated aromatic compound is reacted with the piperidine derivative.

Industrial Production Methods

Industrial production methods for N-(4-fluorophenyl)-4-(hydroxyimino)piperidine-1-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-(hydroxyimino)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The hydroxyimino group can be reduced to form amine derivatives.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation Products: Nitroso or nitro derivatives.

Reduction Products: Amine derivatives.

Substitution Products: Substituted aromatic compounds.

Scientific Research Applications

Industrial Production Techniques

Large-scale synthesis may utilize:

- Batch or Continuous Flow Reactors : For controlled reaction conditions.

- Purification Techniques : Such as crystallization or chromatography to isolate the product.

Medicinal Chemistry

N-(4-fluorophenyl)-4-(hydroxyimino)piperidine-1-carboxamide has shown promise in several therapeutic areas:

- Analgesic Properties : Preliminary studies indicate significant pain relief in animal models, suggesting potential for clinical applications in pain management.

- Neurotransmitter Interaction : The compound exhibits affinity for dopamine and serotonin receptors, indicating potential utility in treating neurological disorders.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound possess antimicrobial properties against various bacterial strains, positioning them as candidates for developing new antibiotics.

Chemical Biology

The compound is being investigated as a biochemical probe to study enzyme interactions and metabolic pathways, contributing to our understanding of cellular processes.

Case Studies and Research Findings

Recent studies have underscored the therapeutic potential of this compound:

- Pain Management Studies : In vivo experiments have shown that similar compounds significantly reduce pain responses, indicating possible clinical relevance.

- Neurotransmitter Binding Studies : Binding affinity assays have demonstrated effective interaction with key neurotransmitter transporters, suggesting applications in neuropharmacology.

- Antimicrobial Efficacy Trials : Laboratory tests revealed that derivatives exhibit activity against multiple bacterial strains, supporting further development for infectious disease treatment.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-(hydroxyimino)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Receptors: Such as neurotransmitter receptors in the nervous system.

Inhibition of Enzymes: That are involved in metabolic pathways.

Modulation of Ion Channels: Affecting the flow of ions across cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

Notes:

- The benzimidazolone derivative replaces hydroxyimino with a planar, aromatic group, likely enhancing DNA interaction (relevant to 8-oxo-Guanine inhibition).

- The aminoethyl substituent in introduces a charged group, which may improve blood-brain barrier penetration for CNS targets.

- AZD5363 demonstrates how piperidine carboxamide scaffolds can be tailored for kinase inhibition via bulky heterocyclic substituents.

Variations in the Aryl Group

Notes:

- Trifluoromethylpyrimidine derivatives (e.g., ) introduce strong electronegativity and steric bulk, likely affecting binding pocket interactions.

- Phenoxy groups () may increase lipophilicity, influencing membrane permeability.

Research Findings and Implications

- Structural-Activity Relationships (SAR): Hydroxyimino and benzimidazolone groups favor polar interactions (e.g., enzyme active sites), while aminoethyl and trifluoromethylpyrimidine groups enhance target selectivity via steric or electronic effects. Fluorine substitution on the phenyl ring is a common strategy to balance metabolic stability and binding affinity .

- Comparative pharmacokinetic data (e.g., logP, half-life) for these analogs are absent in the provided sources.

Biological Activity

N-(4-fluorophenyl)-4-(hydroxyimino)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound has the molecular formula C₁₂H₁₄FN₃O₂ and a molecular weight of 251.26 g/mol. Its structure features a piperidine ring substituted with a hydroxyimino group and a 4-fluorophenyl moiety, which enhances its lipophilicity and biological activity. The presence of the fluorine atom is particularly notable for influencing chemical reactivity and biological interactions.

N-(4-fluorophenyl)-4-(hydroxyimino)piperidine-1-carboxamide exhibits several mechanisms of action:

- Binding to Receptors : The compound may interact with neurotransmitter receptors, particularly opioid receptors, suggesting potential analgesic effects.

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, which could contribute to its pharmacological effects.

- Ion Channel Modulation : The compound may affect ion flow across cell membranes, influencing cellular excitability and signaling pathways.

Analgesic Properties

Research indicates that N-(4-fluorophenyl)-4-(hydroxyimino)piperidine-1-carboxamide shows significant analgesic properties. Similar piperidine derivatives have been associated with pain management, and this compound's hydroxyimino group is believed to enhance its efficacy in this regard.

Antimicrobial and Antioxidant Activities

Preliminary studies suggest that this compound may also possess antimicrobial and antioxidant activities, broadening its therapeutic applications beyond analgesia.

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-(4-fluorophenyl)-4-(hydroxyimino)piperidine-1-carboxamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(4-chlorophenyl)-4-hydroxyimino-piperidine-1-carboxamide | Chlorine substitution instead of fluorine | Potentially different biological activity profile |

| N-(phenyl)-4-hydroxyimino-piperidine-1-carboxamide | Lacks halogen substitution | May have reduced lipophilicity |

| 4-Fluoro-N-(pyridin-3-yl)-piperidine-1-carboxamide | Pyridine ring instead of phenyl | Different receptor interaction potential |

This table illustrates how the specific substitutions in N-(4-fluorophenyl)-4-(hydroxyimino)piperidine-1-carboxamide influence its biological activity compared to other compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential of N-(4-fluorophenyl)-4-(hydroxyimino)piperidine-1-carboxamide in various therapeutic contexts:

- Pain Management : In animal models, compounds similar to N-(4-fluorophenyl)-4-(hydroxyimino)piperidine-1-carboxamide demonstrated significant reductions in pain response, indicating potential for clinical applications in analgesia .

- Neurotransmitter Interaction : Binding affinity studies revealed that this compound interacts effectively with dopamine and serotonin transporters, suggesting its utility in treating neurological disorders .

- Antimicrobial Efficacy : Laboratory tests showed that derivatives exhibited antimicrobial properties against several bacterial strains, positioning them as candidates for further development in infectious disease treatment .

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C-NMR confirms regiochemistry and substitution patterns. For example, hydroxyimino protons appear as broad singlets near δ 10–12 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 388.1212 [M]+ for C₁₉H₁₈ClFN₄O₂) .

- X-ray Crystallography : Resolves piperidine ring conformation (chair) and hydrogen-bonding networks (e.g., N–H⋯O interactions) .

What are the primary biological targets and mechanisms of action?

Basic Research Question

- Central Nervous System (CNS) Targets : Structural analogs show affinity for serotonin/norepinephrine transporters (SERT/NET), suggesting potential antidepressant or anxiolytic activity .

- Kinase Inhibition : The hydroxyimino group may chelate Mg²⁺ in ATP-binding pockets, as seen in related Akt kinase inhibitors (e.g., IC₅₀ < 100 nM) .

- Cytotoxicity : Thiophene-containing analogs exhibit antiproliferative effects in cancer cell lines (e.g., IC₅₀ = 1.2 µM in MCF-7) via tubulin destabilization .

How can reaction conditions be optimized to improve synthetic yields?

Advanced Research Question

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in fluorophenyl substitution .

- Catalyst Screening : Triethylamine (TEA) or TiCl₄ improves carboxamide coupling efficiency by reducing side reactions .

- Temperature Control : Maintaining 0–5°C during oxime formation minimizes decomposition .

Case Study : Substituting dichloromethane with ethanol increased yield from 68% to 86% for a thiophene-urea analog .

How to resolve contradictions in reported biological activity data?

Advanced Research Question

Discrepancies often arise from assay variability or structural impurities:

- Bioactivity Validation : Re-test compounds under standardized conditions (e.g., CEREP panel for transporter affinity) .

- Metabolite Interference : Use LC-MS to rule out degradation products in cell-based assays .

- Structural Confirmation : Re-characterize batches with conflicting data via 2D NMR (e.g., NOESY for stereochemistry) .

Example : A reported IC₅₀ variation (0.5–1.5 µM for SERT) was traced to residual DMSO in assay buffers .

What computational methods are used to study target interactions?

Advanced Research Question

- Molecular Docking : AutoDock Vina or Schrödinger Suite models hydroxyimino interactions with kinase active sites (e.g., Akt1 PDB: 3O96) .

- MD Simulations : GROMACS assesses binding stability (e.g., RMSD < 2 Å over 100 ns) .

- QSAR Modeling : Hammett constants (σ) predict electron-withdrawing effects of fluorophenyl groups on bioactivity .

How to address poor pharmacokinetic properties in preclinical studies?

Advanced Research Question

- Bioavailability Enhancement : PEGylation or prodrug strategies (e.g., esterification of hydroxyimino groups) improve solubility .

- Metabolic Stability : Introduce electron-donating substituents (e.g., -OCH₃) to reduce CYP450-mediated oxidation .

- Toxicity Mitigation : Replace thiophene moieties with furan to lower hepatotoxicity risks .

What strategies validate target engagement in vivo?

Advanced Research Question

- Pharmacodynamic Biomarkers : Measure downstream phosphorylation (e.g., Akt substrate GSK3β) in tumor xenografts via Western blot .

- PET Imaging : Radiolabel with ¹⁸F (t₁/₂ = 109.7 min) to track brain penetration in murine models .

- Knockout Models : CRISPR-Cas9 deletion of target genes (e.g., SERT) confirms mechanism-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.